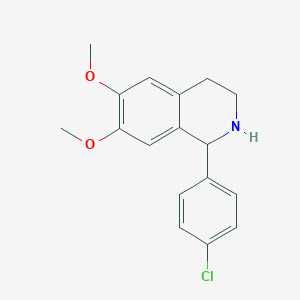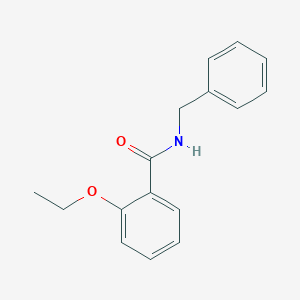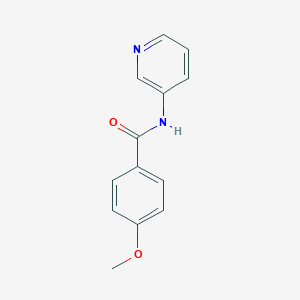
4-Methoxy-N-pyridin-3-yl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-pyridin-3-yl-benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-pyridin-3-yl-benzamide involves the inhibition of PARP, which is an enzyme that plays a crucial role in DNA repair mechanisms. PARP is activated in response to DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on damaged DNA. This process recruits other DNA repair proteins to the damaged site, leading to the repair of DNA. However, excessive activation of PARP can lead to the depletion of cellular NAD+ and ATP, resulting in cell death. 4-Methoxy-N-pyridin-3-yl-benzamide inhibits PARP by binding to its catalytic domain, preventing the synthesis of PAR chains and leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-Methoxy-N-pyridin-3-yl-benzamide has been shown to have several biochemical and physiological effects in animal models. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can induce DNA damage and cell death in cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to reduce oxidative stress and inflammation in animal models, suggesting its potential applications in neuroprotection and inflammation-related diseases.
Advantages and Limitations for Lab Experiments
4-Methoxy-N-pyridin-3-yl-benzamide has several advantages and limitations for lab experiments. One of the main advantages of 4-Methoxy-N-pyridin-3-yl-benzamide is its potent inhibitory activity against PARP, making it a valuable tool for studying DNA repair mechanisms and cancer biology. However, 4-Methoxy-N-pyridin-3-yl-benzamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should carefully optimize the concentration and delivery method of 4-Methoxy-N-pyridin-3-yl-benzamide in their experiments.
Future Directions
4-Methoxy-N-pyridin-3-yl-benzamide has several potential future directions for research. One area of research is the development of more potent and selective PARP inhibitors that can be used in cancer therapy. Another area of research is the investigation of the role of PARP in other biological processes, such as inflammation and neurodegeneration. Furthermore, the development of new delivery methods for 4-Methoxy-N-pyridin-3-yl-benzamide, such as nanoparticles or liposomes, could improve its solubility and reduce its potential toxicity.
Synthesis Methods
The synthesis of 4-Methoxy-N-pyridin-3-yl-benzamide involves the reaction of 4-methoxy-3-nitropyridine with 3-aminobenzoic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Methoxy-N-pyridin-3-yl-benzamide as a white crystalline solid. The yield of 4-Methoxy-N-pyridin-3-yl-benzamide can be optimized by controlling the reaction conditions, such as temperature, pH, and reaction time.
Scientific Research Applications
4-Methoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in various research fields, including cancer therapy, neuroprotection, and inflammation. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can block the repair of damaged DNA, leading to the death of cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models.
properties
CAS RN |
14547-78-5 |
|---|---|
Product Name |
4-Methoxy-N-pyridin-3-yl-benzamide |
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
UZFNEWHJUPYYSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Other CAS RN |
14547-78-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



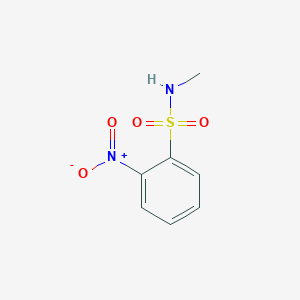
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)

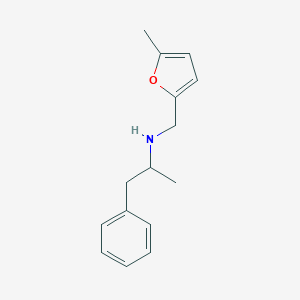
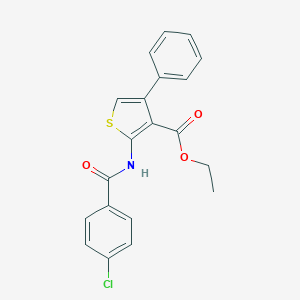
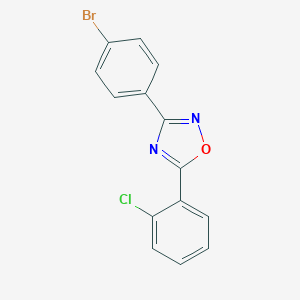
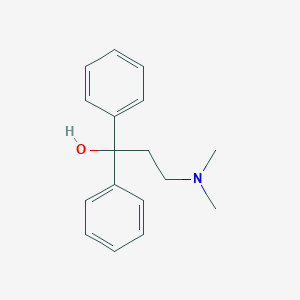
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
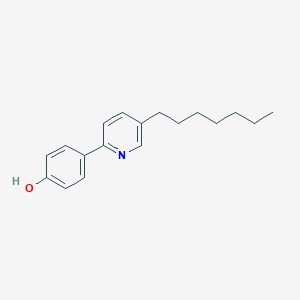


![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
